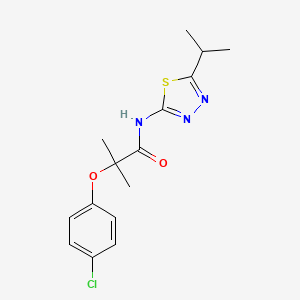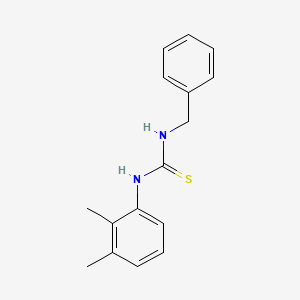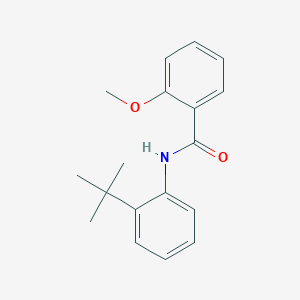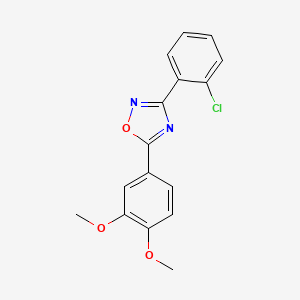![molecular formula C16H16ClN3O2 B5877628 N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide, also known as BCI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCI is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and survival.
Wirkmechanismus
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide inhibits the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in various cellular processes such as cell growth, differentiation, and survival. The inhibition of CK2 by N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide leads to the disruption of these cellular processes, resulting in the inhibition of cancer cell growth and the reduction of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide induces apoptosis and inhibits angiogenesis. In immune cells, N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide reduces the production of inflammatory cytokines and chemokines. In neurons, N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide protects against oxidative stress and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide in lab experiments is its specificity for CK2, which allows for the selective inhibition of this enzyme. Another advantage is its small size, which allows for easy penetration of cell membranes. However, one limitation of using N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide is its low solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide. Another direction is the investigation of the potential therapeutic applications of N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide in other diseases such as viral infections and metabolic disorders. Additionally, the use of N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide as a tool for studying the role of CK2 in various cellular processes can provide valuable insights into the mechanisms of these processes.
Synthesemethoden
The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide involves the reaction of 2-chloronicotinic acid with butyryl chloride, followed by the reaction of the resulting intermediate with 5-amino-2-chlorobenzamide. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-2-4-15(21)19-12-6-7-13(17)14(9-12)20-16(22)11-5-3-8-18-10-11/h3,5-10H,2,4H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFVKMMOPJDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)


![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)


![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
